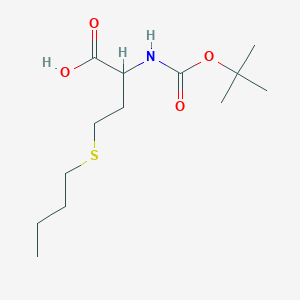
Boc-DL-丁硫氨酸
描述
Boc-DL-buthionine is a biochemical compound with the molecular formula C13H25NO4S and a molecular weight of 291.41. It is a derivative of buthionine sulfoximine (BSO), which is known for its role in glutathione depletion. This compound is often used in proteomics research and various scientific applications.
科学研究应用
Boc-DL-buthionine is widely used in scientific research due to its ability to deplete glutathione levels. This property makes it valuable in studies related to oxidative stress, cancer research, and cellular biology. It is also used in proteomics research to study protein interactions and modifications.
作用机制
Target of Action
Boc-DL-buthionine, also known as DL-Buthionine-(S,R)-sulfoximine, primarily targets an enzyme called γ-glutamyl cysteine synthetase . This enzyme plays a crucial role in the biosynthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .
Mode of Action
Boc-DL-buthionine acts as a selective inhibitor of γ-glutamyl cysteine synthetase . By inhibiting this enzyme, Boc-DL-buthionine disrupts the synthesis of glutathione, leading to a decrease in intracellular glutathione levels . This action results in an increase in the sensitivity of cells to oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by Boc-DL-buthionine is the glutathione biosynthetic pathway . Glutathione is a tripeptide composed of the amino acids cysteine, glutamate, and glycine, and it plays a critical role in protecting cells from oxidative damage . By inhibiting γ-glutamyl cysteine synthetase, Boc-DL-buthionine disrupts the production of glutathione, thereby affecting the cell’s ability to neutralize reactive oxygen species .
Pharmacokinetics
It is known that boc-dl-buthionine is soluble in water, which suggests that it could be readily absorbed and distributed in the body .
Result of Action
The primary result of Boc-DL-buthionine’s action is a decrease in intracellular glutathione levels, leading to an increase in the cell’s sensitivity to oxidative stress . This can result in DNA deletions and other genomic rearrangements, which may play a role in carcinogenesis . In addition, Boc-DL-buthionine has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, suggesting potential applications in cancer treatment .
Action Environment
The action of Boc-DL-buthionine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the presence of other compounds, such as antioxidants, could potentially counteract the action of Boc-DL-buthionine .
准备方法
Synthetic Routes and Reaction Conditions: Boc-DL-buthionine can be synthesized through the protection of DL-buthionine with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in aqueous or acetonitrile solutions.
Industrial Production Methods: Industrial production of Boc-DL-buthionine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Boc-DL-buthionine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd-C).
Substitution: Substitution reactions often involve nucleophiles such as lithium or magnesium reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Boc-DL-buthionine.
相似化合物的比较
DL-Buthionine-(S,R)-sulfoximine (BSO): Similar to Boc-DL-buthionine, BSO also inhibits gamma-glutamylcysteine synthetase and depletes glutathione.
N-Acetyl-L-cysteine (NAC): NAC is an antioxidant that can counteract the effects of glutathione depletion induced by Boc-DL-buthionine.
Uniqueness: Boc-DL-buthionine is unique in its ability to provide a Boc-protected form of DL-buthionine, which offers additional stability and versatility in chemical reactions.
属性
IUPAC Name |
4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZDLUCLKSJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


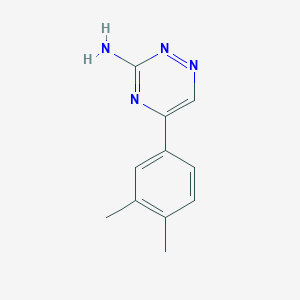
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
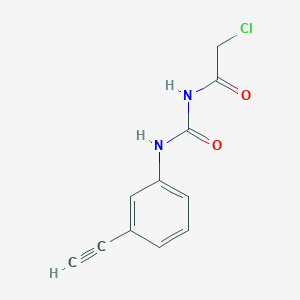
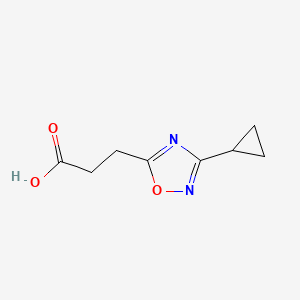

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
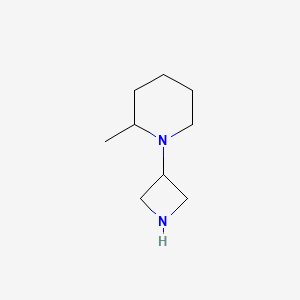
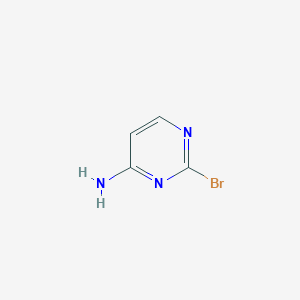

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

